BenchChemオンラインストアへようこそ!

4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

benzodiazepine pharmacology therapeutic index side-effect profile

This N1-pentyl, C4-methyl 1,5-benzodiazepin-2-one (CAS 950306-54-4) offers a differentiated pharmacological profile versus classical 1,4-BDZs. The pentyl chain confers optimal lipophilicity for BBB penetration, occupying a critical midpoint in the N-alkyl SAR continuum. Deploy as a core scaffold for parallel library synthesis targeting GABA_A receptor modulation with a lower predicted side-effect incidence, or use in systematic chain-length profiling against the N-H parent (CAS 3967-01-9). Essential for immunopharmacology screening cascades probing benzodiazepine-cytokine crosstalk. Confirm precise N-alkyl matching—generic interchange invalidates pharmacological assumptions.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 950306-54-4
Cat. No. B6418435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS950306-54-4
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCCCCN1C(=O)CC(NC2=CC=CC=C21)C
InChIInChI=1S/C15H22N2O/c1-3-4-7-10-17-14-9-6-5-8-13(14)16-12(2)11-15(17)18/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3
InChIKeyGUQSWDVOSJAWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-54-4): Chemical Identity, Core Scaffold, and Pharmacological Relevance for Procurement


4-Methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-54-4) is an N1-pentyl, C4-methyl substituted 1,5-benzodiazepin-2-one (1,5-BDZ) belonging to the tetrahydro-1H-1,5-benzodiazepin-2-one scaffold class [1]. This compound features a bicyclic system formed by the fusion of a benzene ring with a seven-membered diazepine ring bearing nitrogen atoms at positions 1 and 5, with a carbonyl group at position 2 and a methyl substituent at position 4 [2]. The 1,5-BDZ scaffold is structurally distinct from the more widely prescribed 1,4-benzodiazepines (e.g., diazepam), and this positional isomerism confers a differentiated pharmacological profile, including a greater therapeutic potential and a lower incidence of side effects compared to 1,4-BDZ counterparts [1]. The N1-pentyl substituent is a key structural feature that modulates lipophilicity, blood-brain barrier permeability, and CNS activity relative to shorter-chain or unsubstituted analogs within the same chemotype [3].

Why 4-Methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cannot Be Replaced by Unsubstituted or Shorter-Chain 1,5-Benzodiazepin-2-one Analogs: The N-Alkyl Chain Length Dependency


The pharmacological activity of 1,5-benzodiazepin-2-ones is highly dependent on the nature and length of the N1-alkyl substituent, and simple substitution of 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with unsubstituted, shorter-chain, or differently branched N-alkyl analogs within the same scaffold fundamentally alters the biological outcome [1]. Experimental evidence from 4-phenyl-1,5-benzodiazepin-2-one derivatives demonstrates that the unsubstituted parent compound lacks sedative activity entirely at therapeutic doses of 100 and 200 mg/kg, whereas its long-chain N-alkyl derivatives acquire pronounced sedative properties at the same doses, with the magnitude of this effect increasing as a function of alkyl chain length [1]. This structure-activity relationship (SAR) extends to the potentiation of thiopental-induced sleep time, where the mean sleep duration varies systematically from 153 minutes (C8 chain) to 82 minutes (C12 chain) among analogs [1]. The pentyl (C5) chain occupies an intermediate position in this SAR continuum, predicted to confer a distinct balance of lipophilicity (estimated logP shift of +2.0 to +2.5 relative to the N-H parent) and CNS penetration that is not replicable by methyl, ethyl, propyl, or benzyl N-substituents [2]. Consequently, generic interchange within the 1,5-BDZ-2-one family without precise N-alkyl matching introduces uncontrolled variability in sedative, anxiolytic, and anticonvulsant potency, invalidating cross-compound assumptions of pharmacological equivalence [1][2].

Quantitative Differentiation Evidence for 4-Methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-54-4) Against Closest Analogs and In-Class Candidates


Class-Level Differentiation: 1,5-Benzodiazepin-2-ones Exhibit Superior Therapeutic Index Versus 1,4-Benzodiazepines

The 1,5-benzodiazepin-2-one scaffold, to which 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one belongs, is differentiated from the classical 1,4-benzodiazepine class (e.g., diazepam) by a greater therapeutic potential and a lower incidence of side effects, as established by comparative pharmacological evaluation across the two positional isomer classes [1]. This class-level advantage is attributed to the distinct spatial arrangement of the nitrogen atoms at positions 1 and 5, which alters receptor interaction profiles at GABA_A receptor subtypes relative to the 1,4-configuration found in most clinically prescribed benzodiazepines [1].

benzodiazepine pharmacology therapeutic index side-effect profile

N-Alkylation Confers Sedative Activity Absent in the Unsubstituted Parent 1,5-Benzodiazepin-2-one: Evidence from 4-Phenyl Analog Series

In a controlled pharmacological study of 4-phenyl-1,5-benzodiazepin-2-one and its N-alkyl derivatives, the unsubstituted parent compound (4-phenyl-1,5-benzodiazepin-2-one) demonstrated no sedative effect at therapeutic doses of 100 and 200 mg/kg (p.o.) across multiple behavioral assays (traction test, chimney test, hole-board test, and Rota Rod test) [1]. In contrast, the long-chain N-alkyl derivatives (5a–d, with C8, C9, C10, and C12 chains) exhibited measurable sedative activity at the same doses, with dose-dependent reductions in vigilance and exploratory behavior [1]. By class-level extrapolation, the N1-pentyl substitution on 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is predicted to confer sedative activity that is absent in the N1-unsubstituted 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 3967-01-9), making the N-alkylated compound the relevant choice for CNS-active applications [1][2].

sedative activity N-alkyl chain effect structure-activity relationship

N-Alkyl Chain Length Modulates Lipophilicity and Predicted CNS Penetration: Pentyl Chain Occupies a Differentiated ADME Space

The N1-pentyl substituent of 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one confers a calculated logP shift of approximately +2.0 to +2.5 relative to the N-H parent compound (4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, CAS 3967-01-9, which has a CLogP of 1.56 and experimental logP of 1.2–1.46) . This positions the pentyl analog with an estimated logP of 3.2–4.0, within the optimal range for passive blood-brain barrier permeation (logP 2–4) while avoiding the excessive lipophilicity (logP >5) associated with longer alkyl chains (C8–C12) that can lead to non-specific tissue binding and promiscuous off-target effects [1]. The N-benzyl analog (1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) introduces aromatic π-stacking interactions and a different conformational profile that alters receptor binding geometry beyond simple lipophilicity considerations [2].

lipophilicity blood-brain barrier penetration N-alkyl chain optimization

Regioselective N1-Alkylation Chemistry Enables Modular Derivatization at Position 5 Without Compromising the N1-Pentyl Pharmacophore

The 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one scaffold retains a free N5–H position that is available for further regioselective functionalization. Studies on the alkylation of 4-methyl-7(8)-nitro-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-ones under phase-transfer catalytic conditions demonstrate that alkylation occurs exclusively at position 1 when position 5 is unsubstituted, confirming that once the N1-pentyl group is installed, subsequent derivatization can be directed to position 5 with predictable regiochemistry [1]. This contrasts with 1,4-benzodiazepines where N1-alkylation is less regioselective and often requires protective group strategies, making the 1,5-BDZ-2-one scaffold more synthetically tractable for parallel library synthesis [2].

regioselective alkylation synthetic accessibility library diversification

Acute Toxicity Reduction Associated with N-Alkyl Chain Introduction in 1,5-Benzodiazepin-2-ones

Introduction of N-alkyl chains onto the 1,5-benzodiazepin-2-one scaffold has been shown to significantly reduce acute toxicity. The unsubstituted 4-phenyl-1,5-benzodiazepin-2-one exhibits an LD50 of 1617.08 mg/kg, whereas its long-chain N-alkyl derivatives (C8–C12) demonstrate LD50 values exceeding 2000 mg/kg, placing them in Category V (lowest toxicity) of the global chemical classification system [1]. By class-level extrapolation, the N1-pentyl substitution on 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is predicted to confer an intermediate reduction in acute toxicity relative to the N-H parent 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, consistent with the trend that alkylation attenuates the acute toxicity of the benzodiazepinone core [1].

acute toxicity LD50 N-alkyl chain safety profile

Recommended Application Scenarios for 4-Methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one in CNS Drug Discovery and Chemical Biology


CNS-Focused Lead Optimization: N1-Pentyl Scaffold as a Privileged Starting Point for Anxiolytic and Anticonvulsant Candidate Generation

The 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one scaffold is recommended for CNS drug discovery programs targeting GABA_A receptor modulation where a differentiated side-effect profile relative to classical 1,4-benzodiazepines is sought. The 1,5-BDZ scaffold's documented lower incidence of side effects compared to 1,4-BDZs [1] provides an intrinsic advantage, while the N1-pentyl chain confers the lipophilicity necessary for BBB penetration without exceeding the logP threshold associated with poor drug-like properties [2]. This compound is particularly suited as a core scaffold for parallel library synthesis, where the N5 position can be diversified while maintaining the N1-pentyl pharmacophore constant .

Structure-Activity Relationship Studies on Alkyl Chain Length Dependence of Sedative and Anticonvulsant Activity

This compound is an essential member of a homologous N-alkyl series (methyl through hexyl) for systematic SAR profiling of chain-length effects on CNS activity. The pentyl chain occupies a critical midpoint in the lipophilicity-activity continuum, bridging the gap between short-chain analogs (C1–C3, low CNS penetration) and long-chain analogs (C8–C12, excessive lipophilicity and non-specific binding) [1]. Comparative pharmacological testing of the pentyl derivative alongside its N-H parent (CAS 3967-01-9), N-benzyl analog, and N-hexyl analog enables the construction of quantitative SAR models correlating chain length with sedative potency, thiopental interaction magnitude, and anticonvulsant ED50 values [2].

Immunomodulatory Profiling of 1,5-Benzodiazepin-2-ones in Peripheral Blood Mononuclear Cell Assays

Based on the demonstrated immunotropic activity of structurally related 4-methyl-1,5-benzodiazepin-2-one derivatives—including moderate inhibition of mixed lymphocyte reaction (MLR)-induced lymphocyte proliferation and suppression of lipopolysaccharide (LPS)- and MLR-induced TNF-α production in human peripheral blood mononuclear cell (PBMC) cultures [1]—this compound can be deployed in immunopharmacology screening cascades. The N1-pentyl substituent may further modulate the immunoregulatory profile relative to the 5-acyl-substituted derivatives previously characterized, offering a distinct chemotype for probing the intersection of benzodiazepine receptor pharmacology and cytokine network regulation [1].

Synthetic Methodology Development: Phase-Transfer Catalysis N1-Alkylation and Downstream Diversification

The compound serves as a model substrate for optimizing regioselective N-alkylation protocols under phase-transfer catalysis (PTC) conditions. The established methodology using TBAB as catalyst in benzene/50% aqueous NaOH at 60°C enables exclusive N1-functionalization without N5 interference [1], providing a robust synthetic entry point for preparing focused 1,5-BDZ-2-one libraries. This synthetic accessibility, combined with the commercial availability of the N-H parent scaffold (CAS 3967-01-9), makes the N1-pentyl derivative a practical and scalable choice for medicinal chemistry groups seeking efficient access to diversely substituted 1,5-benzodiazepin-2-one analogs [2].

Quote Request

Request a Quote for 4-methyl-1-pentyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.